molecular formula C15H17N3OS B2870386 2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034333-89-4

2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B2870386
CAS RN: 2034333-89-4
M. Wt: 287.38
InChI Key: LRUGXIBKULMIPI-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds was based on [8π+2π] cycloaddition reactions of diazafulvenium methides with different steroidal scaffolds .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Applications

This compound has been identified as having potential antimicrobial properties. Research suggests that derivatives of thiazolopyridines, which share a similar structural motif, exhibit significant antimicrobial activity . This could be explored further for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Cancer Research: Apoptotic Properties

In the field of oncology, studies have indicated that certain thiazolopyridines can induce apoptosis in cancer cells . This compound’s structural similarity to these molecules makes it a candidate for further research into cancer therapies, particularly in targeting specific pathways that lead to programmed cell death in malignant cells.

Pharmaceutical Drug Design: DNA Gyrase Inhibition

Some thiazolopyridines have been found to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This compound could be investigated for its potential role in the design of new drugs that target this enzyme, thereby halting bacterial growth and infection.

Virology: SARS-CoV-2 Glycoprotein Inhibition

Recent studies have shown that certain compounds within this class can act as inhibitors of the SARS-CoV-2 glycoprotein . Given the ongoing impact of COVID-19 and related coronaviruses, this compound’s application in antiviral drug development is of high interest.

Material Science: Functional Organic Materials

Thiazolopyridines have been recognized for their value as functional organic materials due to their chemical properties . The compound could be utilized in the development of new materials with specific electronic or photonic properties.

Computational Chemistry: High Throughput Screening

The compound’s potential biological activities make it a suitable candidate for high throughput screening in computational chemistry. Researchers can use computational models to predict its interactions with various biological targets, streamlining the drug discovery process .

Bioorganic Chemistry: Virtual Screening

Virtual screening methods could be applied to this compound to identify potential interactions with biological molecules. This approach can significantly reduce the time and cost associated with experimental screening, accelerating the pace of research in bioorganic chemistry .

Organic Synthesis: Cascade Reactions

The compound’s structure lends itself to being a participant in cascade reactions, which are valuable in organic synthesis for constructing complex molecules. It could be used as a starting material or intermediate in the synthesis of diverse organic compounds .

Mechanism of Action

This compound has been studied as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) . It can effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Future Directions

The future directions for this compound could involve further studies on its potential as a therapeutic agent for HBV. The compound has shown promising results in inhibiting a wide range of nucleoside-resistant HBV mutants .

properties

IUPAC Name

2-methylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-20-14-5-3-2-4-13(14)15(19)17-11-7-9-18-12(10-11)6-8-16-18/h2-6,8,11H,7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUGXIBKULMIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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